![molecular formula C16H11FN2O2 B11711479 N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide](/img/structure/B11711479.png)
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives It is characterized by the presence of a fluorophenyl group, an imino group, and a carboxamide group attached to a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-formylchromone in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent amide formation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of chromene oxides or quinones.
Reduction: Formation of N-(4-fluorophenyl)-2-amino-2H-chromene-3-carboxamide.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets. Additionally, the chromene backbone may facilitate interactions with cellular membranes, influencing its overall bioactivity.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
- N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxylate
- This compound derivatives
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the imino and carboxamide groups contribute to its bioactivity. Compared to similar compounds, it may exhibit higher potency and selectivity in certain applications, making it a valuable compound for further research and development.
Biological Activity
N-(4-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its structural characteristics and biological activities have garnered attention in recent years, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound features a chromene core substituted with a 4-fluorophenyl group at one end and an imino group at the 2-position, along with a carboxamide functional group. The presence of the fluorine atom enhances its electron-withdrawing properties, which can significantly influence its reactivity and interaction with biological targets.
This compound exhibits various biological activities primarily through enzyme inhibition and interaction with cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease. This inhibition may help reduce amyloid-beta peptide formation, which is crucial in the pathogenesis of Alzheimer's disease.
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
Pathogen | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 0.22 | Inhibition of cell wall synthesis |
Escherichia coli | 0.25 | Disruption of protein synthesis |
Candida albicans | 0.50 | Inhibition of ergosterol biosynthesis |
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide | Similar chromene structure but different substitution pattern | Potential enzyme inhibitors, anti-Alzheimer's |
8-Hydroxycoumarin derivatives | Hydroxy group instead of methoxy | Known for anticoagulant properties |
Phenylimino-2H-chromen-3-carboxamide | Lacks fluorine substitution; simpler phenyl group | Investigated as β-secretase inhibitors |
This comparative analysis highlights how the unique fluorinated moiety in this compound may enhance its biological activities compared to other derivatives.
Case Studies and Research Findings
- Neuroprotective Effects : A study focused on the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy : In a recent study, the compound was tested against clinical isolates of bacteria where it showed significant bactericidal activity, outperforming conventional antibiotics like ciprofloxacin in certain strains .
Properties
Molecular Formula |
C16H11FN2O2 |
---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)19-16(20)13-9-10-3-1-2-4-14(10)21-15(13)18/h1-9,18H,(H,19,20) |
InChI Key |
NDOCGWLMDSQAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)F |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.